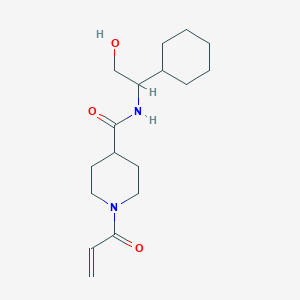

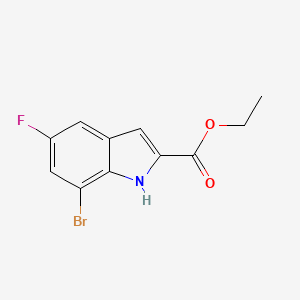

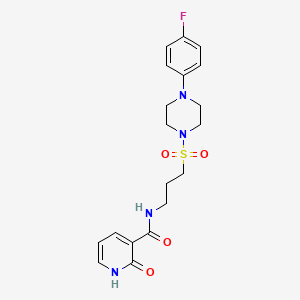

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Antibacterial Activity

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline and its derivatives have been explored for their antibacterial activities. Alavi et al. (2017) conducted research on the synthesis of novel quinoxaline sulfonamides, which showed significant antibacterial activities against bacteria like Staphylococcus spp. and Escherichia coli. The study highlights a green synthesis approach, emphasizing environmentally friendly methods (Alavi et al., 2017).

Chemical Synthesis and Properties

Kurasawa et al. (1993) investigated the tautomeric structure of 1-methyldihydropyridazino-[3,4-b]quinoxalines in solution, offering insights into the chemical behavior of quinoxaline derivatives in different solvents. This research is important for understanding the chemical properties and potential applications of these compounds (Kurasawa et al., 1993).

Antituberculosis Agents

Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated their antituberculosis activity. They found that certain substituents on the quinoxaline nucleus significantly affected the in vitro activity, making these compounds promising leads for developing new antituberculosis agents (Jaso et al., 2005).

Antimicrobial and Antimalarial Agents

Parthasaradhi et al. (2015) designed and synthesized quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents. Their study highlights the potential of quinoline derivatives in treating infectious diseases, including malaria (Parthasaradhi et al., 2015).

Fluorescence and Quantum Chemical Investigations

Le et al. (2020) conducted research on the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives. This study offers valuable insights into the optical properties of these compounds, which could have applications in materials science and chemical sensing (Le et al., 2020).

Src Kinase Inhibitory Activity

Boschelli et al. (2007) explored the inhibition of Src kinase activity by specific 7-ethynyl-3-quinolinecarbonitriles, identifying potent compounds like SKS-927. This research is crucial for developing new therapeutic agents targeting kinase-related diseases (Boschelli et al., 2007).

Propriétés

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-16(23)3-8-20(19)24-14-21(22)29(26,27)18-6-4-17(28-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHJVNNNMIORDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)